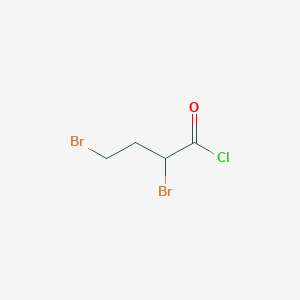

2,4-Dibromobutyryl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromobutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br2ClO/c5-2-1-3(6)4(7)8/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZLYWUZERABRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403002 | |

| Record name | 2,4-Dibromobutyryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82820-87-9 | |

| Record name | 2,4-Dibromobutanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82820-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromobutyryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromobutyryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dibromobutyryl chloride CAS number 82820-87-9

An In-Depth Technical Guide to 2,4-Dibromobutyryl Chloride (CAS 82820-87-9): A Bifunctional Reagent for Advanced Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. We will delve into its fundamental properties, synthesis, reactivity, and critical applications, providing field-proven insights and detailed protocols to empower your research and development endeavors.

Introduction: The Strategic Value of this compound

This compound (CAS: 82820-87-9) is a highly reactive, trifunctional chemical intermediate. Its molecular architecture is distinguished by three key reactive sites: a highly electrophilic acyl chloride group, a secondary bromide at the α-position (C2), and a primary bromide at the γ-position (C4). This unique combination allows for a sequence of selective chemical transformations, making it an invaluable building block in the synthesis of complex heterocyclic systems and pharmaceutical agents. The strategic utility of this compound lies in the differential reactivity of these functional groups, which can be exploited to construct sophisticated molecular frameworks in a controlled, stepwise manner.

Physicochemical & Spectroscopic Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in the laboratory. The key characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 82820-87-9 | [1][2][3] |

| Molecular Formula | C₄H₅Br₂ClO | [1][3] |

| Molecular Weight | 264.34 g/mol | [2][3] |

| IUPAC Name | 2,4-dibromobutanoyl chloride | [3] |

| Synonyms | 2,4-dibromobutanoyl chloride, Butanoyl chloride, 2,4-dibromo- | [1][3] |

| Appearance | Clear, pale yellow oil/liquid | [1] |

| Density | 2.00 g/mL at 20 °C | [2] |

| Boiling Point | 84-87 °C at 8 Torr | |

| Refractive Index (n20/D) | 1.535 - 1.536 | [2] |

| Purity | Typically ~90% (GC) | [2][4] |

Synthesis and Purification: A Plausible Pathway

While specific proprietary synthesis methods may vary, a chemically sound and common approach for preparing acyl chlorides is the treatment of the corresponding carboxylic acid with a chlorinating agent. Therefore, a logical precursor to the title compound is 2,4-dibromobutanoic acid.

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process:

-

Dibromination: Ring-opening and bromination of a suitable lactone, such as γ-butyrolactone, to yield 2,4-dibromobutanoic acid.

-

Chlorination: Conversion of the resulting carboxylic acid to the acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

Caption: Proposed two-step synthesis and purification workflow for this compound.

Experimental Protocol (Illustrative)

Disclaimer: This is a representative protocol and must be adapted and performed by qualified personnel with appropriate risk assessments.

-

Chlorination of 2,4-Dibromobutanoic Acid:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere (N₂ or Ar), add 2,4-dibromobutanoic acid (1.0 eq).

-

Causality: An inert atmosphere is critical as the acyl chloride product and the thionyl chloride reagent are highly sensitive to moisture.[5]

-

Add thionyl chloride (SOCl₂, ~1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Causality: Thionyl chloride is an effective chlorinating agent. The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed, driving the reaction to completion.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 70-80 °C) for 2-4 hours, monitoring the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

-

Work-up and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure.

-

Causality: Thionyl chloride is corrosive and volatile; its removal is essential before isolating the product.

-

The crude this compound is then purified by fractional distillation under high vacuum to yield a clear, pale yellow liquid.

-

Causality: Vacuum distillation is necessary because the compound has a high boiling point and may decompose at atmospheric pressure.

-

Chemical Reactivity and Mechanistic Insights

The synthetic power of this compound stems from the predictable, yet distinct, reactivity of its three electrophilic centers.

-

Acyl Chloride: This is the most reactive site, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles (alcohols, amines, thiols) to form corresponding esters, amides, and thioesters. This reaction is typically fast and can be performed at low temperatures.

-

Primary Alkyl Bromide (C4): This site is a classic substrate for Sɴ2 reactions.[6] Its reactivity is lower than the acyl chloride, allowing for selective initial acylation followed by subsequent substitution at C4.

-

Secondary Alkyl Bromide (C2): This site is sterically more hindered than the C4 bromide, making it the least reactive of the three sites towards Sɴ2 attack. Its proximity to the electron-withdrawing carbonyl group also influences its reactivity.

This hierarchy of reactivity allows for a controlled synthetic sequence, as illustrated below.

Caption: Hierarchy of reactivity for the functional groups in this compound.

Applications in Research and Drug Development

The unique reactivity profile of this compound makes it a valuable precursor in several synthetic applications.

Synthesis of Pyrrolidin-2-one Derivatives

A notable application is in the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which have been investigated as anti-inflammatory and analgesic agents.[2][7] The synthesis likely involves an initial acylation of a primary amine, followed by an intramolecular Sɴ2 reaction to form the γ-lactam (pyrrolidin-2-one) ring.

Caption: General workflow for the synthesis of γ-lactams using this compound.

Other Key Applications:

-

Preparation of α-bromolactams: As shown in the workflow above, this reagent is a direct precursor to α-bromolactams, which are important scaffolds in medicinal chemistry.[2][7]

-

Synthesis of Ester Derivatives: It is used to prepare esters like methyl 2,4-dibromobutanoate, which can serve as alternative building blocks in subsequent reactions.[2][7]

Safety, Handling, and Storage

This compound is a corrosive and hazardous material that requires strict safety protocols. All handling must be conducted inside a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

Hazard Identification

| Hazard Statement | GHS Code | Description | Reference(s) |

| Causes severe skin burns and eye damage. | H314 | Highly corrosive to tissues upon contact. | [3] |

| May cause an allergic skin reaction. | H317 | Can act as a skin sensitizer. | [3] |

| May cause allergy or asthma symptoms or breathing difficulties if inhaled. | H334 | Potent respiratory sensitizer. | [3] |

| Reacts violently with water. | EUH014 | Contact with water releases corrosive HCl gas. | [5] |

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (inspect before use), tightly fitting safety goggles, a face shield (8-inch minimum), and a lab coat.[5] Use a respirator with a suitable filter (e.g., type ABEK EN14387) for operations with a risk of inhalation.[2]

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Avoid inhalation of vapor or mist.[5] Use only in a well-ventilated area, preferably a chemical fume hood.[5]

-

Storage: Store in a cool, dry, and well-ventilated place between 2-8°C.[2][5] The compound is moisture and light-sensitive; store under an inert gas (e.g., Argon or Nitrogen).[5] Keep the container tightly closed and upright to prevent leakage.[5]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap. Seek immediate medical attention.[5][8]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.[5][8]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]

-

Conclusion

This compound is a powerful and versatile trifunctional reagent with significant potential for the synthesis of complex organic molecules. Its value is rooted in the differential reactivity of its acyl chloride and two alkyl bromide groups, which enables chemists to perform selective, sequential reactions. A comprehensive understanding of its properties, reactivity, and stringent handling requirements is essential for its safe and effective application in advancing pharmaceutical and chemical research.

References

-

This compound | C4H5Br2ClO | CID 4413143. PubChem, National Center for Biotechnology Information. [Link]

-

SAFETY DATA SHEET. Fisher Scientific. [Link]

-

This compound (~90% (GC)). Amerigo Scientific. [Link]

-

Alkyl Halide Reactivity. Michigan State University Department of Chemistry. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 2,4-ジブロモブチリルクロリド technical, ~90% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C4H5Br2ClO | CID 4413143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (~90% (GC)) - Amerigo Scientific [amerigoscientific.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 7. This compound | 82820-87-9 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,4-Dibromobutyryl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

2,4-Dibromobutyryl chloride is a highly reactive, trifunctional electrophile that serves as a versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive acyl chloride and two distinct alkyl bromide moieties, allows for a range of selective chemical transformations. This guide provides a comprehensive technical overview of the physical and chemical properties of this compound, its synthesis, and its applications, with a particular focus on its utility in the development of novel therapeutics.

Physicochemical Properties

This compound is a dense, pale yellow oil. A thorough understanding of its physical and chemical properties is paramount for its safe handling and effective use in synthesis.

| Property | Value | Source(s) |

| CAS Number | 82820-87-9 | [1][2][3] |

| Molecular Formula | C₄H₅Br₂ClO | [1][2] |

| Molecular Weight | 264.34 g/mol | [2][3] |

| Appearance | Clear, pale yellow oil/liquid | [1][4] |

| Density | 2.00 g/mL at 20 °C | [3][4][5] |

| Boiling Point | 84-87 °C at 8 Torr | [4] |

| Refractive Index (n20/D) | 1.535 - 1.536 | [3][4][5] |

| Solubility | Soluble in many organic solvents (e.g., dichloromethane, diethyl ether). Reacts with protic solvents like water and alcohols. | |

| Storage Temperature | 2-8°C | [3][4][5] |

Structure and Identifiers:

Synthesis of this compound

The most common and direct method for the preparation of this compound is the chlorination of its corresponding carboxylic acid, 2,4-dibromobutanoic acid. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis from 2,4-Dibromobutanoic Acid

This protocol is based on the general principle of converting carboxylic acids to acyl chlorides.

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube containing a suitable desiccant (e.g., calcium chloride).

-

Charging the Flask: To the flask, add 2,4-dibromobutanoic acid (1.0 equivalent).

-

Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (e.g., 2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by observing the cessation of gas evolution (SO₂ and HCl). The reaction is typically complete within 1-3 hours.

-

Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The crude this compound is then purified by fractional distillation under high vacuum to yield the final product.

Chemical Properties and Reactivity

The synthetic utility of this compound stems from the differential reactivity of its three electrophilic centers. The acyl chloride is the most reactive site, readily undergoing nucleophilic acyl substitution. The two bromine atoms, one at the α-position and one at the γ-position, are susceptible to nucleophilic substitution, typically under conditions that do not affect the acyl chloride or after the acyl chloride has been derivatized.

Caption: Reactivity sites of this compound.

Nucleophilic Acyl Substitution

The acyl chloride functionality is highly electrophilic and reacts readily with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters. These reactions are typically fast and can often be carried out at low temperatures.

Nucleophilic Substitution at the Brominated Carbons

The two C-Br bonds offer opportunities for further functionalization. The α-bromo group is activated by the adjacent carbonyl group, making it more susceptible to nucleophilic attack than the γ-bromo group. This difference in reactivity can be exploited for selective transformations.

Applications in Drug Development and Organic Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are common scaffolds in many pharmaceutical agents.

Synthesis of Pyrrolidin-2-ones and γ-Lactams

One of the notable applications of this compound is in the synthesis of substituted pyrrolidin-2-ones and α-brominated γ-lactams.[5] These structures are present in a variety of biologically active molecules.

Example: Synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones

A study by Ikuta et al. reported the use of this compound in the synthesis of a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which were evaluated as potential anti-inflammatory and analgesic agents.[5]

Caption: General scheme for pyrrolidin-2-one synthesis.

Experimental Protocol: N-Acylation of a Primary Amine

This protocol is an adaptation for the reaction of this compound with a generic primary amine.

-

Reaction Setup: In a fume hood, dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the stirred amine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude N-substituted 2,4-dibromobutanamide can be purified by column chromatography on silica gel.

Spectroscopic Data (Predicted)

-

¹H NMR:

-

The proton at the α-position (C2) is expected to be a multiplet in the range of δ 4.5-4.8 ppm.

-

The methylene protons at the β-position (C3) would likely appear as a complex multiplet between δ 2.5-3.0 ppm.

-

The methylene protons at the γ-position (C4) are expected to be a multiplet around δ 3.6-3.9 ppm.

-

-

¹³C NMR:

-

The carbonyl carbon (C1) should appear in the range of δ 170-175 ppm.

-

The α-carbon (C2) bearing a bromine is predicted to be around δ 50-55 ppm.

-

The β-carbon (C3) is expected in the region of δ 35-40 ppm.

-

The γ-carbon (C4) attached to bromine should be in the range of δ 30-35 ppm.

-

-

IR Spectroscopy:

-

A strong, sharp absorption band characteristic of the C=O stretch in an acyl chloride is expected around 1785-1815 cm⁻¹.

-

C-Br stretching vibrations are anticipated in the fingerprint region, typically between 500-700 cm⁻¹.

-

-

Mass Spectrometry:

-

The mass spectrum would show a characteristic isotopic pattern for two bromine atoms. The molecular ion peak would be observed as a cluster of peaks.

-

Common fragmentation patterns would include the loss of Cl, Br, and cleavage adjacent to the carbonyl group.

-

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Always work in a well-ventilated fume hood.

-

Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. A face shield is also recommended.

-

-

Handling and Storage:

-

Spills and Disposal:

-

In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills.

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Conclusion

This compound is a valuable and highly reactive synthetic intermediate with significant potential in organic synthesis, particularly in the construction of complex heterocyclic molecules relevant to drug discovery. Its trifunctional nature allows for a variety of selective transformations, making it a powerful tool for medicinal and synthetic chemists. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective utilization in the laboratory.

References

- Ikuta, H., Shirota, H., Kobayashi, S., Yamagishi, Y., Yamada, K., Yamatsu, I., & Katayama, K. (1987). Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones. Journal of Medicinal Chemistry, 30(11), 1995–1998.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Raghavan, B., & Johnson, R. L. (2006). Short stereoselective synthesis of α-substituted γ-lactams. The Journal of Organic Chemistry, 71(5), 2151–2154.

- Ma, S., Yoon, D. H., Ha, H. J., & Lee, W. K. (2007). Preparation of enantiopure 2-acylazetidines and their reactions with chloroformates. Tetrahedron Letters, 48(2), 269-271.

-

PubChem. (n.d.). 2,4-dibromobutanoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. This compound | C4H5Br2ClO | CID 4413143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-二溴丁酰氯 technical, ~90% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 82820-87-9 [amp.chemicalbook.com]

- 5. Short stereoselective synthesis of alpha-substituted gamma-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4-Dibromobutyryl Chloride: Molecular Structure, Synthesis, and Applications

Abstract

2,4-Dibromobutyryl chloride is a highly reactive, bifunctional reagent of significant interest to researchers and professionals in organic synthesis and drug development. Its molecular architecture, featuring both a terminal acyl chloride and two bromine atoms at the 2- and 4-positions, offers a versatile platform for constructing complex molecular frameworks, particularly in the synthesis of heterocyclic compounds and pharmaceutical intermediates. This guide provides a comprehensive technical overview of this compound, delving into its detailed molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, it outlines a robust synthesis protocol, explores its reactivity profile, and highlights its critical applications, grounded in authoritative scientific literature. The content herein is designed to equip researchers with the necessary expertise to effectively and safely utilize this potent chemical building block.

Core Molecular and Physical Characteristics

This compound is a cornerstone reagent whose utility is dictated by its fundamental chemical and physical properties. A thorough understanding of these characteristics is paramount for its successful application in synthesis.

Molecular Formula and Structure

The molecule possesses a four-carbon backbone functionalized with three distinct electrophilic sites, making it a powerful synthon for a variety of chemical transformations.

-

Systematic IUPAC Name : 2,4-dibromobutanoyl chloride[1]

The structural arrangement, with a chiral center at the C-2 position and a reactive acyl chloride group, allows for stereoselective reactions and facile introduction of the butyryl backbone into target molecules.

Caption: 2D structure of this compound with chiral center at C-2.

Physicochemical Properties

The physical state and properties of this compound dictate its handling and reaction conditions. It is typically supplied as a technical-grade liquid.

| Property | Value | Reference(s) |

| Appearance | Clear, pale yellow oil | [5] |

| Density | 2.00 g/mL at 20 °C | [5] |

| Boiling Point | 84-87 °C at 8 Torr | [5] |

| Refractive Index | n20/D 1.535 - 1.536 | [5] |

| Solubility | Reacts violently with water and other protic solvents. Soluble in aprotic organic solvents (e.g., CH₂Cl₂, THF, diethyl ether). | [6] |

Spectroscopic Characterization: A Self-Validating System

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral data provide a reliable fingerprint for this molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show complex multiplets due to the diastereotopic protons and spin-spin coupling. A typical spectrum in CDCl₃ would exhibit:

-

~4.5-4.8 ppm (m, 1H): The methine proton at the C-2 position (CHBr), shifted downfield by the adjacent bromine and carbonyl group.

-

~3.6-3.8 ppm (m, 2H): The methylene protons at the C-4 position (CH₂Br), deshielded by the terminal bromine.

-

~2.4-2.8 ppm (m, 2H): The methylene protons at the C-3 position (CH₂), appearing as a complex multiplet due to coupling with protons at C-2 and C-4.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides clear signals for each of the four carbon atoms in the molecule:

-

~170 ppm: The carbonyl carbon (C=O) of the acyl chloride.

-

~45-50 ppm: The C-2 carbon (CHBr).

-

~30-35 ppm: The C-4 carbon (CH₂Br).

-

~25-30 ppm: The C-3 carbon (CH₂).

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a strong, sharp absorption band indicative of the acyl chloride functional group:

-

1780-1815 cm⁻¹ (strong): C=O stretching vibration of the acyl chloride. This is a key diagnostic peak.

-

2850-3000 cm⁻¹ (medium): C-H stretching vibrations of the methylene and methine groups.

-

550-750 cm⁻¹ (strong): C-Br stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br) and one chlorine atom (³⁵Cl and ³⁷Cl). The molecular ion peak (M⁺) region will display a cluster of peaks corresponding to the different isotopic combinations.

Synthesis and Reactivity Profile

The preparation of this compound involves the conversion of a carboxylic acid to its corresponding acyl chloride, a standard transformation in organic synthesis.

Synthetic Pathway

A common laboratory-scale synthesis involves the treatment of 2,4-dibromobutanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.

Caption: General synthesis route for this compound.

Experimental Protocol: Synthesis from 2,4-Dibromobutanoic Acid

Disclaimer: This protocol should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution) to neutralize the acidic gas byproducts.

-

Charging the Flask: To the flask, add 2,4-dibromobutanoic acid (1.0 eq).

-

Addition of Reagent: Under an inert atmosphere (N₂ or Ar), slowly add thionyl chloride (1.5-2.0 eq). The reaction is typically performed neat or in an inert solvent like dichloromethane.

-

Reaction: Heat the mixture to reflux (around 80 °C for neat thionyl chloride) and maintain for 2-4 hours, or until the evolution of gas ceases.

-

Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The crude this compound can be purified by fractional distillation under high vacuum to yield the product as a pale yellow oil.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from its bifunctional nature. The acyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles (alcohols, amines, thiols). The bromine atoms, particularly the one at the C-4 position, are susceptible to nucleophilic substitution (Sₙ2) reactions. This dual reactivity allows for sequential functionalization, making it a valuable building block. For instance, an amine can first react with the acyl chloride to form an amide, followed by an intramolecular Sₙ2 reaction of the amide nitrogen (once deprotonated) with the C-4 bromine to form a pyrrolidinone ring system.

Applications in Drug Development and Organic Synthesis

This compound is a key intermediate in the synthesis of various biologically active molecules and complex organic structures.

-

Synthesis of Pyrrolidinone Derivatives: As mentioned, it is a precursor for synthesizing substituted pyrrolidinones, which are common scaffolds in medicinal chemistry. For example, it has been used in the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which have shown potential as anti-inflammatory and analgesic agents.[4][7]

-

Pharmaceutical Intermediates: It serves as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). It is listed as an impurity or intermediate for drugs like Bepotastine and Olutasidenib.[5]

-

Preparation of α-Bromolactams: This reagent is also utilized in the preparation of α-bromolactams, which are themselves versatile intermediates in organic synthesis.[4][7]

-

General Synthetic Chemistry: It is employed in the synthesis of esters like methyl 2,4-dibromobutanoate.[4][7]

Caption: Major applications of this compound in synthesis.

Safety, Handling, and Storage

Due to its high reactivity and hazardous nature, strict safety protocols must be followed when handling this compound.

Hazard Identification

The compound is classified as dangerous with multiple hazard statements:

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][3][5]

-

It reacts violently with water, releasing corrosive hydrogen chloride gas.[6]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, a face shield, and a lab coat.[6]

-

Ventilation: Handle exclusively in a well-functioning chemical fume hood to avoid inhalation of vapors.[6]

-

Inert Atmosphere: Due to its moisture sensitivity, it should be handled under an inert atmosphere (e.g., nitrogen or argon).[6]

-

Spill Response: In case of a spill, absorb with an inert, dry material (e.g., vermiculite, dry sand) and place in a sealed container for hazardous waste disposal. Do not use water to clean up spills.[6]

Storage Conditions

-

Temperature: Store in a cool, dry place, with a recommended storage temperature of 2-8 °C.[5][6]

-

Container: Keep the container tightly sealed to prevent contact with moisture.[6] Containers that have been opened must be carefully resealed and kept upright.[6]

-

Environment: Store under an inert gas. It is also light-sensitive and should be stored in an opaque or amber container.[6]

Conclusion

This compound is a potent and versatile bifunctional reagent that serves as a valuable building block in modern organic synthesis. Its dual reactivity, centered on the acyl chloride and the alkyl bromide functionalities, enables the efficient construction of complex molecules, particularly heterocyclic systems relevant to the pharmaceutical industry. A comprehensive understanding of its molecular structure, spectroscopic properties, reactivity, and stringent handling requirements is crucial for its safe and effective utilization in the laboratory. This guide provides the foundational knowledge for researchers to harness the synthetic potential of this important chemical intermediate.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Ikuta, H., Shirota, H., Kobayashi, S., Yamagishi, Y., Yamada, K., Yamatsu, I., & Katayama, K. (1987). Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones. Journal of medicinal chemistry, 30(11), 1995–1998. Retrieved from [Link]

Sources

- 1. This compound | C4H5Br2ClO | CID 4413143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 2,4-ジブロモブチリルクロリド technical, ~90% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,4-二溴丁酰氯 technical, ~90% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 82820-87-9 [amp.chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound | 82820-87-9 [chemicalbook.com]

A Technical Guide to the Spectral Analysis of 2,4-Dibromobutyryl Chloride

This guide provides an in-depth analysis of the predicted spectroscopic data for 2,4-Dibromobutyryl chloride (CAS No. 82820-87-9), a reactive acyl chloride of interest in synthetic organic chemistry.[1][2] Due to the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral characteristics of this molecule. This approach provides a robust framework for researchers, scientists, and drug development professionals to anticipate, identify, and characterize this compound in a laboratory setting.

Introduction to this compound and its Spectroscopic Characterization

This compound, with the molecular formula C₄H₅Br₂ClO, is a bifunctional molecule featuring a reactive acyl chloride and two bromine atoms at the 2- and 4-positions.[1][2] This combination of functional groups makes it a valuable intermediate in the synthesis of various organic compounds. Spectroscopic analysis is indispensable for confirming the structure and purity of such reactive intermediates. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound, offering a comprehensive interpretation of its expected spectral fingerprint.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, we can predict the chemical shifts and splitting patterns of the five protons based on the electronic effects of the neighboring functional groups.

Predicted ¹H NMR Data

| Position | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Integration (Predicted) |

| H-2 | 4.5 - 4.8 | Triplet (t) | 1H |

| H-3 | 2.4 - 2.7 | Multiplet (m) | 2H |

| H-4 | 3.6 - 3.9 | Triplet (t) | 2H |

Interpretation of the Predicted ¹H NMR Spectrum

The proton at the C-2 position (α to the carbonyl group) is expected to be the most deshielded of the aliphatic protons due to the combined electron-withdrawing effects of the carbonyl group and the bromine atom. Its signal is predicted to appear as a triplet due to coupling with the two adjacent protons at C-3. The protons at the C-4 position are deshielded by the terminal bromine atom and are expected to appear as a triplet from coupling with the C-3 protons. The C-3 protons will experience a more complex splitting pattern (a multiplet) as they are coupled to both the C-2 and C-4 protons.

dot graph "1H_NMR_Structure" { layout=neato; node [shape=none, fontsize=10, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];

} caption="Structure of this compound with proton numbering."

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. For this compound, four distinct carbon signals are expected.

Predicted ¹³C NMR Data

| Carbon Position | Chemical Shift (δ, ppm) (Predicted) |

| C-1 (C=O) | 168 - 172 |

| C-2 | 45 - 50 |

| C-3 | 35 - 40 |

| C-4 | 30 - 35 |

Interpretation of the Predicted ¹³C NMR Spectrum

The carbonyl carbon (C-1) is the most deshielded and will appear at the lowest field, a characteristic feature of acyl chlorides.[3] The C-2 carbon, being attached to a bromine atom, will be significantly deshielded compared to a typical methylene carbon. The C-4 carbon, also attached to a bromine, will be deshielded, but likely to a lesser extent than C-2 due to the proximity of the electron-withdrawing carbonyl group to C-2. The C-3 carbon will appear at the highest field among the aliphatic carbons. The electronegativity of the halogens has a significant impact on the chemical shifts of adjacent carbons.[4]

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the strong carbonyl stretch of the acyl chloride.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Functional Group |

| 1790 - 1815 | C=O stretch (Acyl chloride) |

| 2850 - 3000 | C-H stretch (Aliphatic) |

| 1400 - 1450 | C-H bend (Aliphatic) |

| 550 - 850 | C-Cl stretch |

| 515 - 690 | C-Br stretch |

Interpretation of the Predicted IR Spectrum

The most characteristic absorption will be the very strong C=O stretching band of the acyl chloride functional group, which appears at a higher frequency than the carbonyl stretch of ketones or esters due to the inductive effect of the chlorine atom. The spectrum will also show C-H stretching and bending vibrations for the aliphatic backbone. The C-Br and C-Cl stretching vibrations are expected in the fingerprint region at lower wavenumbers.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound will be characterized by the presence of multiple halogen atoms, leading to a distinctive isotopic pattern in the molecular ion and fragment peaks.

Predicted Mass Spectrometry Fragmentation

| m/z (Predicted) | Fragment Ion (Predicted) | Comments |

| 262, 264, 266, 268 | [M]⁺ | Molecular ion peak cluster, showing the isotopic pattern for two bromine atoms and one chlorine atom. |

| 227, 229, 231 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 183, 185, 187 | [M - Br]⁺ | Loss of a bromine radical. |

| 148, 150 | [M - Br - Cl]⁺ | Loss of both a bromine and a chlorine radical. |

| 103, 105 | [C₄H₄Br]⁺ | Further fragmentation. |

| 63, 65 | [CH₂CHBr]⁺ | Alpha-cleavage product. |

Interpretation of the Predicted Mass Spectrum

The molecular ion peak will appear as a cluster of peaks due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[5] This will result in a complex isotopic pattern for the molecular ion and any fragments containing these halogens. Common fragmentation pathways for acyl chlorides include the loss of the chlorine atom to form an acylium ion. Fragmentation can also occur through the loss of a bromine atom or through cleavage of the carbon-carbon bonds.

dot graph "Mass_Spec_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption="Predicted major fragmentation pathways for this compound."

Experimental Protocols

The following are generalized protocols for acquiring the spectral data for this compound. As an acyl chloride, this compound is reactive and moisture-sensitive, requiring careful handling in an inert atmosphere.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Due to the reactivity of acyl chlorides, an inert, aprotic deuterated solvent such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆) should be used. The NMR tube should be dried in an oven and cooled under a stream of dry nitrogen or argon before adding the solvent and the sample.

-

Instrumentation: A standard NMR spectrometer (e.g., 300-500 MHz for ¹H NMR) is suitable.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). This must be done quickly in a dry environment to minimize exposure to atmospheric moisture.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates should be recorded first, followed by the spectrum of the sample.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is a common method for obtaining fragmentation patterns that are reproducible and can be compared to library data.

-

Data Acquisition: The mass analyzer (e.g., a quadrupole or time-of-flight) is scanned over a suitable mass range (e.g., m/z 40-350) to detect the molecular ion and fragment ions.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. While experimental data is not currently available in public databases, the principles outlined here, based on the known structure of the molecule and the established spectroscopic behavior of similar compounds, offer a valuable resource for the identification and characterization of this important synthetic intermediate. Researchers working with this compound can use this guide to anticipate its spectral features, aiding in reaction monitoring and quality control.

References

-

PubChem. This compound. [Link].

-

Chemguide. mass spectra - the M+2 peak. [Link].

-

University of Calgary. Spectroscopic Analysis of Acyl Chlorides. [Link].

-

PubChem. 4-Chlorobutyryl chloride. [Link].

-

Amerigo Scientific. This compound (~90% (GC)). [Link].

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link].

-

LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link].

Sources

An In-depth Technical Guide to the Solubility of 2,4-Dibromobutyryl Chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility and solution behavior of 2,4-Dibromobutyryl chloride (CAS No. 82820-87-9), a reactive intermediate crucial in the synthesis of various pharmaceutical and specialty chemical compounds.[1][2][3] Given its inherent reactivity, particularly its moisture sensitivity, this document moves beyond simple solubility data to offer a framework for understanding its compatibility with a range of organic solvents. It details the theoretical basis for its solubility in aprotic media and its reactive nature in protic systems. A cornerstone of this guide is a detailed, field-proven experimental protocol for the quantitative determination of its solubility, emphasizing the necessary safety precautions and the use of derivatization-based analytical techniques to ensure data integrity. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required for the safe and effective use of this compound in a laboratory setting.

Introduction: Understanding this compound

This compound is a bifunctional organic molecule featuring a reactive acyl chloride group and two bromine atoms on the alkyl chain.[1][2] This structure makes it a versatile building block in organic synthesis, allowing for the introduction of a brominated butyryl moiety. The acyl chloride functional group is a highly electrophilic center, primed for nucleophilic attack, which defines both its synthetic utility and its challenges in handling and solubility assessment.[4][5][6]

The primary challenge in discussing the "solubility" of this compound is its extreme reactivity towards protic substances, including water, alcohols, and even atmospheric moisture.[7] Contact with these substances leads to a rapid, often vigorous, hydrolysis or solvolysis reaction, rather than simple dissolution.[4][7][8] This reaction is irreversible and yields 2,4-dibromobutanoic acid and hydrochloric acid (in the case of water).[4][7] Therefore, any meaningful discussion of its solubility must be strictly confined to anhydrous, aprotic organic solvents.

Qualitative Solubility Profile: A “Like Dissolves Like” and Reactivity-Based Assessment

Table 1: Predicted Solubility and Reactivity of this compound in Common Organic Solvents

| Solvent Class | Specific Examples | Predicted Behavior | Rationale & Causality |

| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | Reactive (Not Soluble) | The acyl chloride group undergoes rapid nucleophilic acyl substitution (solvolysis) with the hydroxyl group of the solvent.[6][9][11] This is an irreversible chemical reaction, not dissolution. |

| Aprotic Polar | Tetrahydrofuran (THF), Diethyl Ether | Soluble | These solvents are polar enough to dissolve the polar acyl chloride but lack acidic protons, preventing reaction. They are common reaction media for acyl chlorides.[3][10] |

| Ethyl Acetate, Acetone | Soluble | These solvents possess a carbonyl group and are polar aprotic. They are generally good solvents for acyl chlorides, provided they are anhydrous.[2] | |

| Acetonitrile (MeCN) | Soluble | A common polar aprotic solvent in chromatography and synthesis, expected to be a good solvent. | |

| Dichloromethane (DCM), Chloroform | Soluble | These non-polar aprotic chlorinated solvents are excellent for dissolving a wide range of organic compounds, including acyl chlorides, and are chemically compatible.[10] | |

| Aprotic Non-Polar | Toluene, Hexane, Benzene | Soluble | These hydrocarbon solvents are non-reactive and will dissolve the organic acyl chloride, though solubility may be lower than in more polar aprotic solvents.[2][3][12] |

Quantitative Solubility Determination: A Validated Experimental Protocol

Determining the precise solubility of a reactive compound like this compound requires a methodology that prevents its degradation and allows for accurate quantification. The following protocol is a self-validating system designed for this purpose, integrating safe handling, equilibrium establishment, and a robust analytical finish.

Core Principle: The Shake-Flask Method Coupled with Derivatization GC-MS

The protocol is based on the established shake-flask method to create a saturated solution at a controlled temperature.[13] Due to the high reactivity of the analyte, direct analysis is not feasible.[14] Therefore, a crucial derivatization step is employed to convert the unstable this compound into a stable, volatile ester (e.g., the methyl ester) immediately upon sampling. This derivative is then quantified using Gas Chromatography-Mass Spectrometry (GC-MS), which provides excellent sensitivity and specificity.[14][15]

Mandatory Safety Precautions

-

Handling: this compound is corrosive and causes severe skin burns and eye damage.[2] It is also a suspected lachrymator. All handling must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.

-

Environment: This compound is highly moisture-sensitive. All glassware must be oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon). Anhydrous solvents are mandatory.

Experimental Workflow

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology

Materials:

-

This compound (technical grade, ~90% purity or higher)[3]

-

Anhydrous solvent of choice (e.g., Dichloromethane, HPLC grade)

-

Anhydrous Methanol

-

Anhydrous Pyridine

-

Oven-dried, screw-cap vials with PTFE-lined septa

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Gas-tight syringes

-

0.2 µm PTFE syringe filters

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)[14]

Procedure:

-

Preparation of Saturated Solution:

-

Place a magnetic stir bar into a 20 mL oven-dried vial.

-

Add 10.0 mL of the selected anhydrous solvent (e.g., Dichloromethane) to the vial under an inert atmosphere.

-

Seal the vial and place it in a constant temperature bath (e.g., 25.0 ± 0.1 °C) and allow it to thermally equilibrate for 30 minutes.

-

In the fume hood, carefully add this compound dropwise to the stirring solvent until a significant amount of undissolved liquid is observed at the bottom of the vial. This ensures an excess of the solute.

-

Seal the vial tightly and continue to stir vigorously at a constant temperature for 24 hours to ensure equilibrium is reached.

-

After 24 hours, turn off the stirrer and allow the undissolved solute to settle for at least 2 hours.

-

-

Sample Derivatization:

-

Prepare a derivatization solution of 10% (v/v) anhydrous pyridine in anhydrous methanol. Pyridine acts as a base to neutralize the HCl byproduct.[6]

-

Carefully withdraw a 100 µL aliquot of the clear supernatant from the saturated solution using a gas-tight syringe, ensuring no undissolved material is disturbed.

-

Immediately inject this aliquot into a sealed vial containing 900 µL of the methanol-pyridine derivatization solution. This creates a 1:10 dilution and rapidly converts the acyl chloride to its methyl ester, methyl 2,4-dibromobutanoate.[16]

-

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of this compound in the chosen anhydrous solvent (e.g., 10 mg/mL).

-

Create a series of calibration standards by diluting the stock solution.

-

Derivatize 100 µL of each standard in the same manner as the sample by adding it to 900 µL of the derivatization solution. This ensures that the standards and the sample are matrix-matched.

-

-

GC-MS Analysis:

-

GC Conditions (Typical):

-

MS Conditions (Typical):

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temp: 230 °C

-

Scan Range: m/z 40-400[14]

-

-

Inject the derivatized standards and the sample. Identify the peak for methyl 2,4-dibromobutanoate.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the derivative against the known concentration of the standards.

-

Use the peak area from the sample to determine its concentration from the calibration curve.

-

Calculate the original solubility in the solvent by accounting for the 1:10 dilution factor. Report the solubility in mg/mL or mol/L at the specified temperature.

-

Best Practices and Troubleshooting

-

Issue: Low or inconsistent results.

-

Cause: Degradation of the analyte due to moisture.

-

Solution: Ensure all glassware is rigorously dried. Use fresh, sealed bottles of anhydrous solvents. Purge all vials and syringes with inert gas before use.

-

-

Issue: No undissolved solute observed.

-

Cause: The compound is fully soluble at the amount added.

-

Solution: Add more this compound until a persistent second phase is clearly visible.

-

-

Issue: Poor peak shape in GC-MS.

-

Cause: Incomplete derivatization or reaction with the GC liner.

-

Solution: Ensure the derivatization reaction goes to completion by allowing sufficient time (30 minutes is typically adequate). Use a fresh, deactivated GC inlet liner.

-

Conclusion

This compound is a highly reactive chemical intermediate whose solution behavior is dominated by the electrophilicity of its acyl chloride group. It is readily soluble in a wide array of anhydrous aprotic organic solvents, including ethers, esters, ketones, and chlorinated hydrocarbons. Conversely, it is incompatible with protic solvents, with which it reacts vigorously. For professionals in research and drug development, a thorough understanding of this reactivity is paramount for its safe handling and successful application in synthesis. The quantitative determination of its solubility requires a carefully controlled experimental approach, such as the shake-flask method detailed herein, combined with a robust analytical technique like derivatization GC-MS to ensure the integrity of the results.

References

-

PubChem. This compound | C4H5Br2ClO | CID 4413143. [Link]

-

Wikipedia. Butyryl chloride. [Link]

-

VanDeMark Chemical. BUTYRYL CHLORIDE. [Link]

-

PubMed. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. [Link]

-

Chemguide. an introduction to acyl chlorides (acid chlorides). [Link]

-

Wikipedia. Acyl chloride. [Link]

-

Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

-

ChemistryStudent. Acyl Chlorides (A-Level). [Link]

-

Save My Exams. Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. [Link]

-

Tuttee Academy. AS/A-Level Chemistry - Acyl Chloride. [Link]

-

Chemistry LibreTexts. Acid Halides for Ester Synthesis. [Link]

-

American Chemical Society. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

- Google Patents.

-

OSTI.GOV. Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. [Link]

-

ResearchGate. HPLC analysis of reactive acid chlorides as methyl esters via.... [Link]

-

Save My Exams. Acyl Chlorides & Esters | Edexcel International A Level (IAL) Chemistry Revision Notes 2018. [Link]

-

YouTube. 08.05 Overview of Acylation Reactions and Acyl Chlorides. [Link]

-

Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. [Link]

-

ResearchGate. HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. [Link]

-

Royal Society of Chemistry. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. [Link]

-

Royal Society of Chemistry. The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. [Link]

-

Chemistry LibreTexts. General reaction mechanism of acid chlorides. [Link]

-

AK Lectures. Acid Chloride Reactions. [Link]

-

chemguide: CIE A level chemistry support. Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [Link]

-

Chemistry LibreTexts. Properties of Acyl Halides. [Link]

Sources

- 1. alignchemical.com [alignchemical.com]

- 2. vandemark.com [vandemark.com]

- 3. CAS 141-75-3: Butanoyl chloride | CymitQuimica [cymitquimica.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Acyl chloride - Wikipedia [en.wikipedia.org]

- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Butyryl chloride - Wikipedia [en.wikipedia.org]

- 10. CAS 22118-12-3: 2-Bromobutanoyl chloride | CymitQuimica [cymitquimica.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Page loading... [wap.guidechem.com]

- 13. Page loading... [wap.guidechem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. osti.gov [osti.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Storage of 2,4-Dibromobutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromobutyryl chloride is a highly reactive, bifunctional molecule that serves as a key building block in the synthesis of a variety of pharmaceutical and specialty chemical products. Its utility is derived from the presence of two reactive centers: a highly electrophilic acyl chloride and a bromine atom at the 2- and 4-positions, which are susceptible to nucleophilic substitution. However, the very reactivity that makes this compound a valuable synthetic intermediate also renders it susceptible to degradation if not handled and stored correctly. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and analytical methodologies for monitoring its purity and degradation.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its proper handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅Br₂ClO | |

| Molecular Weight | 264.34 g/mol | |

| CAS Number | 82820-87-9 | |

| Appearance | Clear, pale yellow oil | |

| Boiling Point | 84-87 °C at 8 Torr | |

| Density | ~2.00 g/mL at 20 °C | |

| Refractive Index | ~1.535 (n20/D) |

Stability and Decomposition Pathways

The stability of this compound is primarily compromised by its sensitivity to moisture and, to a lesser extent, light and elevated temperatures.[1] Understanding the mechanisms of degradation is crucial for preventing the loss of product integrity.

Hydrolysis

The most significant degradation pathway for this compound is hydrolysis. The acyl chloride functional group is highly susceptible to nucleophilic attack by water, leading to the formation of 2,4-dibromobutyric acid and hydrochloric acid.[1] This reaction is rapid and exothermic.[2]

The presence of two bromine atoms on the alkyl chain can influence the reactivity of the acyl chloride. The electron-withdrawing nature of the bromine atoms can increase the electrophilicity of the carbonyl carbon, making it even more susceptible to nucleophilic attack.

Sources

An In-depth Technical Guide to the Safe Handling of 2,4-Dibromobutyryl Chloride for Research and Development

As a Senior Application Scientist, it is understood that the successful application of reactive chemical intermediates is fundamentally reliant on a robust and nuanced understanding of their safe handling. This guide provides an in-depth analysis of the safety and handling precautions for 2,4-Dibromobutyryl chloride, a key building block in synthetic chemistry. The protocols and insights herein are designed to empower researchers, scientists, and drug development professionals to mitigate risks and ensure both personal safety and experimental integrity.

Core Hazard Profile of this compound

This compound (CAS No: 82820-87-9) is a highly reactive acyl chloride.[1][2] Its utility in synthesis is derived from the two electrophilic centers: the acid chloride and the carbon-bromine bonds. However, this reactivity is also the source of its significant hazards. The primary risk profile is centered around its corrosive nature, its violent reaction with water, and its potential to cause respiratory and skin sensitization.[1][2][3]

Chemical and Physical Identity

A clear understanding of the material's basic properties is the first step in a comprehensive safety assessment.

| Property | Value | Source |

| Molecular Formula | C₄H₅Br₂ClO | [2] |

| Molecular Weight | 264.34 g/mol | [2][4] |

| Appearance | Clear, pale yellow oil/liquid | [3] |

| Density | ~2.00 g/mL at 20 °C | [3][4] |

| Boiling Point | 84-87 °C at 8 Torr | [3] |

| Reactivity | Reacts violently with water. Moisture and light sensitive. | [1] |

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for understanding the hazards associated with this compound. It is classified as "Danger".[1][2][3][4]

| Hazard Class | Hazard Statement | GHS Code |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | H314 |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled | H334 |

| Skin Sensitization | May cause an allergic skin reaction | H317 |

| Acute Toxicity (Inhalation) | Fatal if inhaled (Applies to similar acyl halides) | H330 (by analogy) |

| Water Reactivity | Reacts violently with water | EUH014 |

This table synthesizes data from multiple sources.[1][2][3][4]

Proactive Exposure Control and Personal Protection

The cornerstone of safety when handling this compound is preventing any contact with the substance. This is achieved through a multi-layered approach combining engineering controls and personal protective equipment (PPE).

Engineering Controls: The Primary Barrier

All manipulations of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation and to contain any vapors or aerosols.[1] The high reactivity and corrosive nature of the vapors necessitate this as a non-negotiable control measure. An emergency safety shower and eyewash station must be readily accessible and tested regularly.[5]

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of appropriate PPE is critical. The following table outlines the minimum requirements for handling this substance.[1][4]

| Body Part | Required Protection | Standard/Specification | Causality and Rationale |

| Eyes/Face | Tightly fitting safety goggles and a face shield (8-inch minimum) | NIOSH (US) or EN 166 (EU) | Protects against splashes of the corrosive liquid and safeguards the entire face from contact.[1] |

| Hands | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended. | EN 374 | Gloves must be inspected for integrity before each use. The violent reaction with water means that even minor glove failure can lead to severe burns. Dispose of contaminated gloves immediately using proper technique.[1] |

| Body | A complete chemical-resistant suit and flame-retardant protective clothing. | Regulation (EU) 2016/425 | Provides full-body protection against splashes and potential ignition sources. The type of suit should be selected based on the scale of the operation.[1] |

| Respiratory | A full-face respirator with a multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridge. | NIOSH (US) or CEN (EU) | This is mandatory if there is any risk of vapor inhalation, especially during transfers or if engineering controls are not sufficient. It protects against organic vapors, acid gases (like HBr and HCl from decomposition), and other potential decomposition products.[1][4] |

Step-by-Step Handling and Storage Protocols

Adherence to strict, validated protocols is essential for the safe use of this compound.

Workflow for Safe Handling

The following diagram outlines the critical decision points and actions for safely handling this reagent.

Caption: A sequential workflow for the safe handling of this compound.

Storage Requirements

Improper storage is a common cause of chemical incidents. This compound requires specific conditions to maintain its stability and prevent hazardous reactions.[1]

-

Temperature: Store in a cool place, with a recommended temperature of 2-8 °C.[1][3][4]

-

Atmosphere: Store under an inert gas (e.g., Argon or Nitrogen) to prevent reaction with atmospheric moisture.[1]

-

Container: Keep the container tightly closed in a dry and well-ventilated place. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

-

Incompatibilities: Never allow the product to come into contact with water during storage.[1] Keep away from strong oxidizing agents, strong bases, alcohols, and amines.[1][6]

Emergency Response: A Self-Validating System

In the event of an exposure or spill, a rapid and correct response is critical. All personnel must be trained on these procedures before handling the chemical.

First-Aid Measures

Immediate and decisive action is required in case of any exposure. The primary directive is to call for medical assistance immediately after initiating first aid.[1][5]

| Exposure Route | First-Aid Protocol |

| Inhalation | 1. Immediately move the person to fresh air.[1][7] 2. If breathing has stopped, give artificial respiration.[1] 3. Seek immediate medical attention.[1] |

| Skin Contact | 1. Immediately use the safety shower and flush the affected area with copious amounts of water for at least 15 minutes.[1][8][9] 2. Remove all contaminated clothing and shoes while rinsing.[1][8] 3. Seek immediate medical attention.[1] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][8][9] 2. Remove contact lenses if present and easy to do so.[1] 3. Seek immediate medical attention.[1][8] |

| Ingestion | 1. Do NOT induce vomiting.[1] 2. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] 3. Seek immediate medical attention.[1] |

Accidental Release and Spill Containment

In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.

Caption: A decision tree for responding to spills or exposures involving this compound.

Spill Cleanup Protocol:

-

Evacuate: Evacuate all non-essential personnel from the area.[1]

-

Ventilate: Ensure the area is well-ventilated, using the fume hood's exhaust.

-

Protect: Wear the full PPE ensemble as described in section 2.2.

-

Contain: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth. DO NOT USE WATER .[1]

-

Collect: Carefully scoop the absorbed material into a suitable, closed container for hazardous waste disposal.[1]

-

Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ensuring no ignition sources are present) followed by soap and water, collecting all cleaning materials for hazardous waste disposal.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Dry powder or carbon dioxide (CO2). DO NOT USE WATER OR FOAM , as this compound reacts violently with water.[1][10]

-

Hazardous Combustion Products: In case of fire, toxic and corrosive fumes will be generated, including Carbon oxides (CO, CO2), Hydrogen chloride gas, and Hydrogen bromide gas.[1]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with these hazardous substances.[1][10]

Disposal Considerations

All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste.[1] Do not allow the product to enter drains or waterways.[1] Chemical waste generators must adhere to all applicable local, regional, and national regulations for the disposal of corrosive and reactive hazardous materials.[11]

References

-

This compound | C4H5Br2ClO | CID 4413143. PubChem. [Link]

-

Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety - Florida State University. [Link]

-

Hazardous Substance Fact Sheet - Acetyl Chloride. New Jersey Department of Health. [Link]

-

First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

-

Section 3: Emergency Procedures. Office of Environmental Health and Safety - Princeton University. [Link]

-

Hazardous Chemical Exposures. Office of Environmental Health and Safety - Princeton University. [Link]

-

This compound (~90% (GC)). Amerigo Scientific. [Link]

-

4 CHLOROBUTYRYL CHLORIDE MSDS. KSCL (KRISHNA). [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | C4H5Br2ClO | CID 4413143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 82820-87-9 [amp.chemicalbook.com]

- 4. 2,4-ジブロモブチリルクロリド technical, ~90% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. kscl.co.in [kscl.co.in]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. safety.fsu.edu [safety.fsu.edu]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. nj.gov [nj.gov]

- 11. fishersci.com [fishersci.com]

Prepared for: Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Material Safety Data Sheet for 2,4-Dibromobutyryl Chloride

From the Office of the Senior Application Scientist

This document provides a comprehensive safety and handling guide for this compound. It is synthesized from established safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory. The structure of this guide is designed to provide a logical flow of information, from inherent properties and hazards to practical application in handling and emergency response.

Section 1: Chemical Identity and Physicochemical Properties

This compound (CAS No. 82820-87-9) is a reactive acyl chloride used as a building block in organic synthesis, including the preparation of anti-inflammatory agents and other complex molecules.[1][2] Its utility in drug development is predicated on its high reactivity, which also necessitates stringent safety protocols.

Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. The table below summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 82820-87-9 | [3][4][5] |

| IUPAC Name | 2,4-dibromobutanoyl chloride | [5] |

| Molecular Formula | C₄H₅Br₂ClO | [3][5] |

| Molecular Weight | 264.34 g/mol | [4][5] |

| Appearance | Liquid; Clear, pale yellow oil | [3][6] |

| Density | ~2.00 g/mL at 20 °C | [4] |

| Refractive Index | n20/D ~1.535 | [4] |

| Boiling Point | 84-87 °C at 8 Torr | [6] |

| Storage Temperature | 2-8°C | [4][7] |

| Solubility | Reacts violently with water | [7] |

Synonyms: The compound is also known by several other names, including 2,4-dibromobutanoyl chloride and 2,4-dibromobutanoic acid chloride.[3][5]

Section 2: Hazard Identification and GHS Classification

This compound is a hazardous substance that poses significant risks upon exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these dangers.

The primary hazards are communicated through pictograms, a signal word, and specific hazard statements.

Caption: GHS Hazard Identification for this compound.

In-depth Hazard Analysis:

-

Skin and Eye Corrosion (H314): As an acyl chloride, it readily hydrolyzes upon contact with moisture (e.g., on skin or in eyes) to form hydrochloric acid and 2,4-dibromobutyric acid, causing severe chemical burns.[5][6][7]

-

Respiratory and Skin Sensitization (H317 & H334): Repeated exposure, even at low levels, can lead to sensitization.[4][5][7] For the respiratory system, this can manifest as asthma-like symptoms upon subsequent exposure.[5][6][7] For the skin, it can lead to allergic contact dermatitis.[5][6][7]

-

Reactivity (EUH014): The carbon-chlorine bond in the acyl chloride functional group is highly susceptible to nucleophilic attack by water. This hydrolysis reaction is vigorous and exothermic, potentially causing pressure buildup in sealed containers and releasing corrosive hydrogen chloride gas.[7]

Section 3: Protocols for Safe Handling, Storage, and Disposal

A proactive approach to safety is paramount. The following protocols are designed to minimize exposure risk and ensure chemical stability.

Engineering Controls and Personal Protective Equipment (PPE)

The primary directive is to prevent all contact with the substance. This is achieved through a multi-layered approach combining engineering controls and robust PPE.

Caption: Hierarchy of controls for handling this compound.

Experimental Protocol for Handling:

-

Preparation: Ensure a certified chemical fume hood is operational. Verify that an eyewash station and safety shower are accessible and unobstructed.[8]

-

Donning PPE: Wear all required PPE before entering the area where the chemical is stored or used. This includes double gloving if the protocol involves significant risk of splashes.

-

Chemical Transfer: Conduct all transfers of this compound within the fume hood. Use glass or PTFE-lined equipment. Avoid using metal spatulas or needles that can be corroded.

-

Post-Handling: After use, tightly reseal the container, preferably under an inert atmosphere (e.g., Argon or Nitrogen), as the compound is moisture-sensitive.[7]

-

Decontamination: Wipe down the work surface in the fume hood. Decontaminate any used equipment appropriately.

-

Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, washing hands thoroughly afterward.[7]

Storage and Incompatibility

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.

-